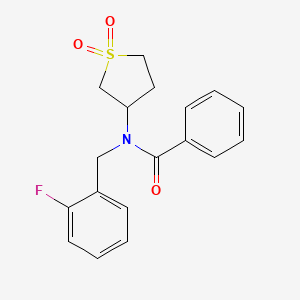
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a tetrahydrothiophene ring with a sulfone group, and a fluorobenzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Formation of the Benzamide Core: This involves the reaction of benzoyl chloride with an amine precursor.
Attachment of the Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction where the benzamide core is reacted with a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-fluorobenzyl)benzamide: Lacks the tetrahydrothiophene ring and sulfone group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the fluorobenzyl group.
N-(2-fluorobenzyl)-N-methylbenzamide: Contains a methyl group instead of the tetrahydrothiophene ring.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is unique due to the combination of the tetrahydrothiophene ring with a sulfone group and the fluorobenzyl substituent. This unique structure may confer specific properties such as enhanced biological activity or improved material characteristics.
Propriétés
Formule moléculaire |
C18H18FNO3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-15(17)12-20(16-10-11-24(22,23)13-16)18(21)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Clé InChI |
RWRNAUIGGQZEOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14994509.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-[(1-methyl-1H-indol-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14994525.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994526.png)
![8-(4-ethoxyphenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994542.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994544.png)
![4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzamide](/img/structure/B14994550.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994553.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B14994556.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994563.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B14994572.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14994584.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B14994588.png)
![1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B14994592.png)
![propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B14994599.png)
